4-Ethoxy-2-mercaptobenzamide
Description
Contextualization of Mercaptobenzamide Compounds in Medicinal Chemistry
The mercaptobenzamide scaffold is a recognized pharmacophore in medicinal chemistry, forming the backbone of various compounds with demonstrated biological activities. Thioamides, the class of compounds to which mercaptobenzamides belong, are fascinating isosteres of amides and have garnered significant attention in drug discovery programs. nih.gov They are integral to small molecule therapeutic agents targeting a range of human diseases, including cancer, microbial and viral infections, and neurodegenerative conditions. nih.gov
Derivatives of the closely related 2-mercaptobenzimidazole (B194830) have shown a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. This broad spectrum of activity underscores the therapeutic potential inherent in the benzimidazole (B57391) and related benzamide (B126) core structures. The presence of a mercapto (-SH) group is often crucial for the biological activity of these molecules, potentially acting as a metal chelator or participating in covalent interactions with biological targets.
Rationale for Academic Investigation of 4-Ethoxy-2-mercaptobenzamide
The academic investigation into a specific compound like this compound is typically driven by a hypothesis-led approach to drug design and discovery. The rationale for synthesizing and studying this particular molecule likely stems from several key considerations:
Structure-Activity Relationship (SAR) Studies: The synthesis of a series of analogues with varied substituents is a fundamental strategy in medicinal chemistry to understand how different chemical groups influence biological activity. The introduction of an ethoxy (-OCH2CH3) group at the 4-position of the 2-mercaptobenzamide core would be a logical step in a systematic SAR exploration. This modification could impact the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with a biological target.
Bioisosteric Replacement: The ethoxy group can be considered a bioisostere of other functional groups, such as a methoxy (B1213986) or a hydroxyl group. Investigating the effect of this specific ether linkage would provide valuable data on the structural requirements for activity within this chemical series.
Exploration of Novel Chemical Space: The pursuit of novel compounds with unique biological profiles is a constant driver in chemical research. Synthesizing and screening compounds that have not been previously reported, such as this compound, holds the potential for discovering new therapeutic leads with improved efficacy or novel mechanisms of action.
Structure
2D Structure
3D Structure
Properties
CAS No. |
85169-21-7 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
4-ethoxy-2-sulfanylbenzamide |
InChI |
InChI=1S/C9H11NO2S/c1-2-12-6-3-4-7(9(10)11)8(13)5-6/h3-5,13H,2H2,1H3,(H2,10,11) |
InChI Key |
RWOSVQWVYSMNOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)S |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Preparation of 4-Ethoxy-2-mercaptobenzamide and Related Benzamide (B126) Scaffolds
The construction of the this compound core and its analogs can be achieved through various synthetic routes, ranging from classical methods to more advanced protocols.
Classical Synthetic Approaches for Mercaptobenzamides
Traditional methods for synthesizing mercaptobenzamides often involve multi-step sequences starting from commercially available precursors. A general and established route to 2-mercaptobenzamides begins with the corresponding aminobenzoic acid. For instance, an amino group can be diazotized and subsequently treated with a disulfide source, like sodium disulfide (Na2S2), to form a disulfide intermediate. This disulfide is then reduced to the desired thiol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov The resulting mercaptobenzoic acid can then be coupled with an amine to form the final benzamide. nih.gov
Another classical approach involves the thiolation of a pre-formed benzamide derivative. This can be accomplished by reacting a suitable starting material, such as a nitrobenzamide, with a thiouronium salt under acidic conditions, followed by a reduction step to yield the mercaptobenzamide.
A common industrial method for preparing mercaptobenzamides involves the reaction of a 2-halobenzamide with sodium sulfide (B99878). scribd.com However, the purity and yield can be affected by the water content in commercially available sodium sulfide hydrate (B1144303). scribd.com A refined process involves drying the sodium sulfide hydrate before the reaction to improve the outcome. scribd.com
| Starting Material | Key Reagents | Intermediate/Product | Reference |
| Aminobenzoic acid | NaNO₂, Na₂S₂, NaBH₄/TCEP | 2-Mercaptobenzoic acid | nih.gov |
| 4-Nitrobenzamide | Thiourea (B124793), reducing agent | 4-Mercaptobenzamide | |
| 2-Halobenzamide | Sodium sulfide | 2-Mercaptobenzamide | scribd.com |
| 5-Chlorosulphonyl-2-propoxybenzamide | Zinc, Sulphuric acid | 2-Propoxy-5-mercaptobenzamide | prepchem.com |
Advanced Synthetic Protocols for Derivatized Benzamides
Modern synthetic chemistry offers more direct and efficient methods for the preparation and functionalization of benzamides. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of benzamides. acs.orgresearchgate.netresearchgate.net This strategy allows for the direct introduction of various functional groups at the position ortho to the amide directing group. For example, iridium-catalyzed ortho-C-H iodination of benzamides provides a versatile handle for further transformations. acs.org This method is tolerant of air and moisture, making it suitable for industrial applications. acs.org
Other transition metals like rhodium, palladium, and nickel have also been employed for the C-H functionalization of aromatic amides, enabling reactions such as arylation, alkenylation, and amination. researchgate.netwiley.com These advanced protocols often offer higher efficiency and atom economy compared to classical methods.
Derivatization and Analog Synthesis of Mercaptobenzamide Chemotypes
The mercaptobenzamide scaffold can be readily modified at the thiol, amide, and aromatic ring to generate a diverse library of analogs for structure-activity relationship (SAR) studies.
Synthesis of Thioester and Thioether Derivatives
The thiol group of mercaptobenzamides is a key site for derivatization. Thioesters can be synthesized through the reaction of the thiol with an acid chloride or by condensation with a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org Another approach involves the acylation of the thiol with an acyl halide. wikipedia.org For instance, 2-mercaptobenzamide thioester derivatives have been prepared for various applications. google.com
Thioethers can be prepared by alkylating the thiol with an appropriate alkyl halide. These derivatives are often more stable than the corresponding thiols and thioesters. nih.gov The synthesis of thioether prodrugs has been explored to improve the chemical stability of mercaptobenzamide-based compounds. nih.gov
| Derivative Type | Synthetic Method | Key Reagents | Reference |
| Thioester | Acylation of thiol | Acid chloride, DCC | wikipedia.org |
| Thioester | Acyl transfer from thioester | Cysteine residue | researchgate.net |
| Thioether | Alkylation of thiol | Alkyl halide | nih.gov |
| Thioester Prodrug | Protection of thiol | Chloromethyl butyrate | nih.gov |
Functionalization of Amide and Aromatic Moieties
The amide and aromatic portions of the mercaptobenzamide scaffold offer additional opportunities for modification. The amide nitrogen can be alkylated or acylated to introduce new substituents. rsc.org Furthermore, the aromatic ring can be functionalized using various electrophilic aromatic substitution reactions or modern cross-coupling techniques.
Transition metal-catalyzed C-H functionalization is particularly useful for modifying the aromatic ring with high regioselectivity. acs.orgresearchgate.netresearchgate.net For example, palladium-catalyzed ortho-silylation of aromatic amines has been reported. wiley.com These methods allow for the late-stage diversification of the benzamide core, which is highly valuable in drug discovery programs. acs.org
Optimization of Synthetic Routes for Scalability and Yield
For the practical application of this compound and its derivatives, the optimization of synthetic routes for large-scale production and high yields is crucial. Key considerations include the cost and availability of starting materials, the number of synthetic steps, the use of hazardous reagents, and the ease of purification.
Efforts to develop more sustainable and efficient syntheses are ongoing. For example, mechanochemical methods for C-H iodination have been developed to minimize the use of solvents. acs.org One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. For instance, a one-pot synthesis of a thioaurone core has been achieved through a regioselective addition/cyclization reaction. mdpi.com
The choice of catalysts and reaction conditions plays a critical role in optimizing yield and purity. For example, in the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole, the use of CuCN as a cyanidation reagent and L-proline as a catalyst, along with gradual temperature increase, resulted in an improved yield of 79%. mdpi.com The development of radiolabeling methods, such as the ¹¹C-labeling of primary benzamides, highlights the need for efficient and high-yield syntheses for specialized applications like positron emission tomography (PET). d-nb.info
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy would be essential for confirming the molecular structure of 4-Ethoxy-2-mercaptobenzamide.
¹H NMR: This technique would verify the presence and connectivity of all protons. Expected signals would include a triplet and a quartet for the ethoxy group, distinct signals for the aromatic protons on the benzene (B151609) ring, a broad singlet for the amide (-CONH₂) protons, and a signal for the thiol (-SH) proton. The specific chemical shifts and coupling constants of the aromatic protons would confirm the 1,2,4-substitution pattern.
¹³C NMR: This analysis would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the ethoxy group, the four unique aromatic carbons, and the carbonyl carbon of the amide group.
A data table, such as the one below, would typically be populated with experimentally determined chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities.
| ¹H NMR Data (Predicted) |
| Assignment |
| CH₃ (ethoxy) |
| CH₂ (ethoxy) |
| Ar-H |
| SH |
| NH₂ |
| ¹³C NMR Data (Predicted) |
| Assignment |
| CH₃ (ethoxy) |
| CH₂ (ethoxy) |
| Aromatic Carbons |
| C=O (amide) |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy would be used to identify the key functional groups within the molecule. The presence of characteristic absorption bands would confirm the structural integrity of the compound.
A typical IR data table would look as follows:
| IR Spectral Data (Predicted) |
| Functional Group |
| N-H stretch (amide) |
| C-H stretch (aromatic) |
| C-H stretch (aliphatic) |
| S-H stretch (thiol) |
| C=O stretch (amide) |
| C=C stretch (aromatic) |
| C-O stretch (ether) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry would confirm the molecular weight of this compound and provide insights into its fragmentation pattern, further corroborating its structure. High-resolution mass spectrometry (HRMS) would yield the exact mass, confirming the elemental composition.
The expected results would be presented in a table similar to this:
| Mass Spectrometry Data (Predicted) |
| Technique |
| ESI-MS |
| ESI-MS |
| HRMS (Calculated for C₉H₁₂NO₂S⁺) |
X-ray Crystallography for Solid-State Structural Determination
Should suitable crystals of this compound be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This analysis would reveal precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. This technique is the gold standard for unambiguous structural determination but requires the formation of high-quality single crystals, and no such structural data has been deposited in crystallographic databases.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. rush.eduabinit.org It is frequently employed to calculate various molecular properties that govern the reactivity and interaction of molecules. researchgate.netarxiv.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.comnumberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. numberanalytics.com
For a related compound, 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-acridine-1,8(2H,5H,9H,10H)-dione, DFT calculations at the B3LYP/6-311G++(d,p) level revealed the energies of HOMO and LUMO to be -5.5078 eV and -1.8307 eV, respectively. nih.gov This results in a HOMO-LUMO energy gap of 3.6671 eV, which provides insight into the molecule's chemical reactivity. nih.gov The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5078 |
| LUMO | -1.8307 |
| Energy Gap (LUMO-HOMO) | 3.6671 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. uni-muenchen.dereadthedocs.io The MEP map illustrates the electrostatic potential on the molecular surface, where different colors represent varying potential values. readthedocs.ioresearchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net
In a theoretical study of a zwitterionic molecule, MEP analysis at the B3LYP/6-31G(d) level showed negative regions around oxygen atoms and positive regions around hydrogen atoms, indicating the preferred sites for electrophilic and nucleophilic interactions, respectively. researchgate.net This technique provides a visual representation of the molecule's reactive sites. researchgate.netscispace.com
Local descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. arxiv.org These descriptors are crucial for understanding the regioselectivity of chemical reactions. For instance, in a study of Pkn A inhibitors, electronic factors like electrophilicity were found to be important for their stabilization. mdpi.com
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.66925 |
| Chemical Hardness (η) | 1.83855 |
| Chemical Softness (S) | 0.54391 |
| Electrophilicity Index (ω) | 3.66925 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.comua.ac.be By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, ligand-target interactions, and the stability of molecular complexes. mdpi.comnih.gov These simulations are particularly useful in drug discovery for understanding how a ligand binds to its protein target. rsc.org
In a study of mercapto-benzamide inhibitors of the HIV NCp7 protein, MD simulations were used to support a proposed mechanism of action. rsc.org The simulations helped to elucidate the activation of the prodrug and its interaction with the target protein. rsc.org Similarly, MD simulations have been employed to assess the stability of ligand-protein complexes, revealing stable trajectories and interaction patterns. nih.gov
Molecular Docking Studies for Binding Affinity Prediction and Mode of Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding affinity and interaction mode of a ligand with its receptor. tjnpr.org
In the discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as PTP1B inhibitors, molecular docking simulations were instrumental in understanding the structure-activity relationship. nih.gov Docking studies of thiourea (B124793) benzamide (B126) derivatives with breast cancer proteins helped to identify specific targets and predict binding energies. tjnpr.org These computational approaches provide a theoretical basis for the design and development of new therapeutic agents. nih.gov
Theoretical Prediction of Spectroscopic Properties
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. mdpi.commdpi.com These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and electronic transitions.
For example, a combined experimental and theoretical study of 4-ethoxy-2,3-difluoro benzamide utilized DFT calculations to perform a complete vibrational analysis. researchgate.net In another study on acrylate (B77674) and methacrylate (B99206) derivatives of 2-mercaptobenzothiazole, DFT calculations of spectroscopic properties were consistent with experimental observations, showing how substituents affect the absorption spectra. mdpi.com Theoretical calculations have also been used to analyze the NMR spectra of palladium(II) and platinum(II) complexes. researchgate.net
Analysis of Non-Linear Optical (NLO) Activity and Hyperpolarizability of 4-Ethoxy-2-mercaptobenzamide
Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the non-linear optical (NLO) properties of novel materials. These theoretical studies provide valuable insights into the relationship between molecular structure and NLO activity, guiding the synthesis of compounds with enhanced optical nonlinearities. The investigation of a molecule's hyperpolarizability is crucial in determining its potential for applications in optoelectronics and photonics.
Intensive searches of scientific literature and chemical databases were conducted to gather data on the non-linear optical properties and hyperpolarizability of this compound. However, no specific experimental or computational studies focusing on the NLO activity of this particular compound could be located.
Further computational studies, employing methods such as Density Functional Theory (DFT), would be necessary to calculate the dipole moment, polarizability, and first-order hyperpolarizability of this compound. Such research would elucidate the potential of this compound for NLO applications and provide the specific data required for a comprehensive analysis.
Preclinical Biological Activities and Molecular Mechanisms of Action
Antiviral Activity: Focus on Human Immunodeficiency Virus (HIV)
Research has demonstrated that 4-Ethoxy-2-mercaptobenzamide and its derivatives, often referred to as S-acyl-2-mercaptobenzamide thioesters (SAMTs), exhibit potent anti-HIV activity. researchgate.net These compounds are designed to specifically inactivate the HIV-1 nucleocapsid protein (NCp7), a small, basic protein essential for viral replication. researchgate.netnih.gov By targeting NCp7, these molecules can disrupt key viral processes, leading to the production of non-infectious viral particles. researchgate.net
Targeting HIV-1 Nucleocapsid Protein (NCp7) Zinc Fingers
The primary target of this compound within the HIV-1 virion is the Nucleocapsid Protein (NCp7). nih.govnih.gov NCp7 is a 55-amino acid protein that contains two highly conserved zinc finger motifs, characterized by a Cys-Cys-His-Cys sequence. nih.govresearchgate.net These zinc fingers are crucial for the protein's function, as they coordinate zinc ions and are directly involved in binding to viral RNA. nih.govsemanticscholar.org
Table 1: Key Features of HIV-1 Nucleocapsid Protein (NCp7)
| Feature | Description |
|---|---|
| Size | 55 amino acids |
| Key Structural Motifs | Two Cys-Cys-His-Cys zinc fingers |
| Primary Function | Binds to viral RNA, protecting it from degradation and facilitating replication steps. nih.gov |
| Role in Viral Lifecycle | Essential for reverse transcription, genome packaging, and viral maturation. nih.govnih.gov |
NCp7 functions as a nucleic acid chaperone, facilitating the correct folding of nucleic acids during critical steps of viral replication. researchgate.net This chaperone activity is vital for processes such as the annealing of the tRNA primer to the viral RNA, a crucial step in initiating reverse transcription. The interaction of this compound with NCp7 disrupts these chaperone functions. By inactivating NCp7, the compound effectively hinders the intricate nucleic acid rearrangements required for successful viral replication.
The mechanism of inactivation involves a chemical reaction with the NCp7 zinc fingers. S-acyl-2-mercaptobenzamide thioesters, including the ethoxy derivative, act by acetylating the cysteine residues within the zinc finger domains. researchgate.net This covalent modification alters the protein's structure and function.
A direct consequence of the covalent modification of cysteine residues in the NCp7 zinc fingers is the ejection of the coordinated zinc ions. researchgate.netnih.govnih.gov The loss of zinc leads to the unfolding of the zinc finger domains and a subsequent loss of the protein's structural integrity. nih.gov This disruption can also induce the aggregation of NCp7. Nuclear Magnetic Resonance (NMR) and mass spectrometry studies have confirmed that these thioester compounds specifically target the carboxyl-terminal zinc-binding domain of NCp7, leading to the covalent modification of Cys(39) and subsequent zinc ejection. nih.gov This process effectively destroys the protein's ability to bind to RNA. nih.gov
The inactivation of NCp7 has profound effects on the processing of the Gag polyprotein and, consequently, on viral maturation. nih.gov The Gag polyprotein must be cleaved by the viral protease in a specific and ordered manner to form a mature, infectious virion. nih.govnih.gov By targeting the NC domain within the Gag polyprotein, this compound can induce intermolecular disulfide bond formation between neighboring Gag molecules. nih.gov This cross-linking prevents the proper dimerization and activation of the viral protease, thereby inhibiting the cleavage of Gag and Gag-Pol polyproteins. nih.gov Electron microscopy of virions produced in the presence of a mercaptobenzamide derivative revealed severe assembly defects, with many virions appearing immature and non-infectious. nih.gov
The multifaceted attack on NCp7 by this compound ultimately cripples key viral processes. The inhibition of NCp7's nucleic acid chaperone activity directly impairs reverse transcription, a fundamental step in the HIV lifecycle where viral RNA is converted into DNA. nih.govimmunopaedia.org.za Furthermore, by disrupting Gag processing and viral maturation, the compound ensures that any viral particles that are produced are structurally defective and non-infectious. nih.gov The antiviral activity of various 2-mercaptobenzamide prodrugs has been screened, showing a wide range of IC50 values depending on the specific chemical substitutions. nih.gov
Table 2: Summary of Preclinical Biological Activities of this compound against HIV-1
| Mechanism of Action | Effect on HIV-1 |
|---|---|
| Inhibition of NCp7 Nucleic Acid Chaperone Properties | Disrupts correct folding of viral nucleic acids. |
| Chemical Inactivation of NCp7 | Covalent modification (acetylation) of cysteine residues in zinc fingers. researchgate.net |
| Zinc Ejection and Protein Aggregation | Loss of zinc from zinc fingers, leading to protein unfolding and aggregation. nih.govnih.gov |
| Impaired Gag Processing and Viral Maturation | Prevents proper cleavage of the Gag polyprotein, resulting in immature virions. nih.gov |
| Inhibition of Reverse Transcription | Interferes with the conversion of viral RNA to DNA. nih.gov |
| Altered Viral Particle Production | Leads to the formation of non-infectious viral particles. researchgate.netnih.gov |
Compound Names Mentioned in this Article:
this compound
S-acyl-2-mercaptobenzamide thioesters (SAMTs)
2-mercaptobenzoyl-beta-alaninamide
acetyl CoA
Prodrug Strategies for Enhanced Antiviral Efficacy and Stability
The development of prodrugs is a key strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. In the context of mercaptobenzamide derivatives, prodrug approaches have been instrumental in enhancing their antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). acs.orgnih.govnih.govresearchgate.netsemanticscholar.orgnih.gov
One notable strategy involves the creation of S-acyl-2-mercaptobenzamide thioester (SAMT) prodrugs. These compounds are designed to be stable until they reach the target cells, where they are metabolized to release the active thiol group. This active form can then exert its antiviral effect. For instance, the mercaptobenzamide derivative MDH-1-38 is generated from its prodrug, NS1040, through the action of esterase enzymes within the body. nih.gov This conversion is crucial as the parent compound may have limitations such as poor stability or cellular uptake.
Another innovative approach has been the use of a nitroimidazole moiety to protect the sulfanylbenzamide, creating a prodrug named nipamovir. nih.gov This modification was designed to increase the compound's stability in the bloodstream and allow for oral bioavailability, overcoming the inherent instability of sulfanylbenzamide thioesters that otherwise limits their systemic use. nih.gov The in vivo cleavage of this prodrug, potentially by glutathione (B108866) and other reactive thiols, releases the active antiviral agent. nih.gov
These prodrug strategies highlight a significant advancement in the development of mercaptobenzamide-based antivirals, enabling their progression from topical microbicides to systemically active therapeutic candidates. nih.gov
In Vitro Antiviral Efficacy Assessment in Cellular Assays
The antiviral potential of mercaptobenzamide derivatives has been demonstrated in various in vitro cellular assays, primarily targeting HIV. The active compound MDH-1-38 and its prodrug NS1040 have been evaluated against a panel of HIV-1 clinical isolates in human peripheral blood mononuclear cells (PBMCs) and monocyte-macrophages. nih.gov
These studies have shown that both compounds are effective in inhibiting viral replication, with 50% effective concentration (EC50) values ranging from 0.7 to 13 μM. nih.gov A significant finding is that the antiviral activity of these compounds is retained in the presence of serum proteins and against HIV-1 isolates that are resistant to other classes of antiretroviral drugs, such as reverse transcriptase, integrase, or protease inhibitors. nih.gov
Further mechanistic studies have revealed that at higher concentrations (15 to 50 μM), these mercaptobenzamide derivatives exhibit virucidal activity, meaning they can directly inactivate the virus. nih.gov They have also been shown to significantly reduce the cell-to-cell transmission of HIV at concentrations above 2 μM by diminishing the infectivity of the progeny virus. nih.gov
The following table summarizes the in vitro antiviral efficacy of the mercaptobenzamide derivative MDH-1-38 and its prodrug NS1040 against HIV-1.
| Compound | Cell Type | Virus Strain | EC50 (μM) |
| MDH-1-38 | PBMCs, Monocyte-Macrophages | Clinical Isolates | 0.7 - 13 |
| NS1040 | PBMCs, Monocyte-Macrophages | Clinical Isolates | 0.7 - 13 |
Data sourced from preclinical evaluations of the mercaptobenzamide derivative and its prodrug against HIV-1. nih.gov
Antitumor Activity of Mercaptobenzamide Derivatives
The benzamide (B126) scaffold is a common feature in a number of compounds with demonstrated antitumor activity. While specific data on the antitumor effects of this compound is limited, research on related mercaptobenzamide and benzamide derivatives suggests potential anticancer properties. acs.orgnih.gov
For example, novel N-benzylbenzamide derivatives have been synthesized and identified as potent tubulin polymerization inhibitors. nih.gov One such compound, 20b, displayed significant antiproliferative activity against several cancer cell lines with IC50 values in the nanomolar range (12 to 27 nM). nih.gov This suggests that compounds with a benzamide core can be effective in targeting critical cellular components involved in cancer cell proliferation.
Furthermore, other studies on different classes of benzamide derivatives have shown promising results. For instance, a series of 2-methoxybenzamide (B150088) derivatives were developed as inhibitors of the Hedgehog signaling pathway, a critical pathway in the development of various cancers. nih.gov One compound from this series, compound 21, exhibited potent inhibition of this pathway with a nanomolar IC50 value and was effective against a drug-resistant cell line. nih.gov
The antitumor potential of mercapto-derivatives has also been explored. For instance, new substituted mercapto-1,2,4-triazine derivatives have been synthesized and evaluated for their antitumor activity, with some showing high levels of inhibition. nih.gov
While these findings are not directly on this compound, they provide a strong rationale for further investigation into its potential as an antitumor agent and that of its derivatives. The data from related benzamide derivatives are presented in the table below.
| Compound Class | Derivative Example | Mechanism of Action | Antitumor Activity (IC50) |
| N-benzylbenzamide | 20b | Tubulin Polymerization Inhibitor | 12 - 27 nM (against various cancer cell lines) |
| 2-methoxybenzamide | 21 | Hedgehog Signaling Pathway Inhibitor | Nanomolar range |
Data sourced from studies on the antitumor activities of benzamide derivatives. nih.govnih.gov
Immunomodulatory Activities (e.g., NKT cell activation, related to synthetic intermediates)
The immunomodulatory properties of this compound and its synthetic intermediates are not well-documented in publicly available scientific literature. While some benzimidazole (B57391) derivatives, which share some structural similarities, have been shown to stimulate humoral and cellular immune responses, there is a lack of specific research on the immunomodulatory effects of mercaptobenzamides. nih.gov The potential for synthetic intermediates of this compound to activate natural killer T (NKT) cells or other immune cells remains an area for future investigation.
Investigation of Novel Biological Targets and Signaling Pathways
Research into the specific biological targets and signaling pathways of this compound is still in its early stages. However, studies on related benzamide derivatives offer insights into potential mechanisms of action.
A significant area of investigation for benzamide derivatives has been the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer. nih.gov The Smoothened (Smo) receptor is a key component of this pathway, and its inhibition is a viable anticancer strategy. nih.gov A series of 2-methoxybenzamide derivatives have been designed as Hh signaling pathway inhibitors, with some compounds showing potent activity at the nanomolar level. nih.gov These inhibitors were found to prevent the translocation of the Smo receptor to the primary cilium, a crucial step in pathway activation. nih.gov
The antiviral mechanism of mercaptobenzamide derivatives against HIV involves targeting the viral nucleocapsid protein NCp7. acs.orgnih.govnih.gov This protein contains zinc finger domains that are critical for viral replication and maturation. The active thiol group of the mercaptobenzamide can disrupt the zinc coordination in NCp7, leading to the inactivation of the virus. acs.orgnih.gov
These findings suggest that the mercaptobenzamide scaffold can be a versatile platform for developing inhibitors of various biological targets, from viral proteins to key components of cancer-related signaling pathways. Further research is needed to elucidate the specific molecular targets of this compound and to explore its effects on these and other signaling cascades.
Structure Activity Relationship Sar Studies of Mercaptobenzamide Derivatives
Impact of Substituents on Biological Activity.nih.govnih.gov
The nature and position of substituents on both the aromatic ring and the amide side chain of mercaptobenzamide derivatives play a pivotal role in modulating their biological activity. nih.govnih.gov
Aromatic Ring Substitutions and Activity Modulation.nih.govnih.gov
Modifications to the aromatic ring of mercaptobenzamide derivatives can significantly influence their biological effects. nih.govnih.gov The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can alter the reactivity of the molecule. nih.govlibretexts.org For instance, the introduction of an ethoxy group at the 4-position, as seen in 4-ethoxy-2-mercaptobenzamide, can affect the compound's lipophilicity and its ability to bind to biological targets. ontosight.ai
Studies have shown that even subtle changes to the substituents on the aromatic ring can lead to a wide range of antiviral activity, with IC50 values varying from 1 to 100 μM. nih.gov It is hypothesized that electron-withdrawing groups might decrease the nucleophilicity of the sulfur atom, potentially leading to alternative, sometimes toxic, modes of reactivity. nih.gov Conversely, ortho-substitution on the aromatic ring has been found to completely eliminate antiviral activity in some cases, possibly by sterically hindering the molecule's interaction with its target. nih.govresearchgate.net
The following table summarizes the impact of various aromatic ring substitutions on the activity of mercaptobenzamide derivatives based on available research.
| Substitution Position | Substituent Type | Effect on Biological Activity | Probable Reason |
| 4-position | Ethoxy group | Influences lipophilicity and target binding | ontosight.ai |
| General | Electron-withdrawing groups | May decrease sulfur nucleophilicity, potentially leading to toxicity | nih.gov |
| Ortho-position | Various groups | Can eliminate antiviral activity | Steric hindrance of target interaction nih.govresearchgate.net |
Amide Side Chain Modifications and Activity Profiles.nih.govmdpi.com
The amide side chain of mercaptobenzamide derivatives is another critical determinant of their biological activity and toxicity. nih.gov Modifications to this side chain can significantly alter the compound's properties. For example, replacing the amide NH groups with an oxygen atom has been shown to abolish antiviral activity and increase toxicity. nih.gov
The length and conformational flexibility of the side chain are also important factors. nih.gov Lengthening the side chain may disfavor the arrangement of amide hydrogen bonds necessary for activity. nih.gov To counteract this, conformationally restricting the side-chain backbone has been explored. nih.gov For instance, mercaptobenzamides with 2-, 3-, and 4-aminobenzamide (B1265587) side chains have been synthesized and tested for their effects. nih.gov
Furthermore, research indicates that the internal and terminal amides of the side chain have distinct roles. nih.gov The terminal amide appears to primarily influence toxicity, while modifications to the internal amide have a profound effect on antiviral activity. nih.gov Geminal bis-substitution on the α-position of the amides is tolerated to some extent, but large rings like cyclohexyl likely block interaction with the target protein. nih.gov
The table below outlines the effects of various amide side chain modifications on the biological profile of mercaptobenzamide derivatives.
| Modification | Effect on Antiviral Activity | Effect on Toxicity | Notes |
| Replacement of amide NH with oxygen | Lost activity | Increased | nih.gov |
| Lengthening of the side chain | May be disfavored | - | Entropically disfavored hydrogen bonding nih.gov |
| Conformational restriction of side chain | Can be favorable | - | Tested with aminobenzamide side chains nih.gov |
| Terminal amide substitution | No direct effect | Influential | nih.gov |
| Internal amide modification | Profoundly affects activity | - | nih.gov |
| Geminal bis-substitution (α-position) | Tolerated up to a certain size | - | Large rings like cyclohexyl are detrimental nih.gov |
Stereochemical Considerations and Conformational Effects on Biological Activity.wiley.comwindows.net
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of bonds (conformation) in mercaptobenzamide derivatives are crucial for their interaction with biological targets. wiley.comwindows.net The specific shape of a molecule determines how well it can fit into the binding site of a protein or enzyme, influencing its biological effect. ucsd.edu
For molecules with chiral centers, different stereoisomers can exhibit vastly different biological activities. ucsd.edu The conformation of the amide side chain, in particular, can affect the molecule's ability to form key hydrogen bonds with its target. nih.gov As the side chain becomes longer, certain conformations may become entropically disfavored, leading to a loss of activity. nih.gov
Computational methods like molecular dynamics and quantum simulations are employed to understand the conformational preferences of these molecules and how they interact with their biological targets. researchgate.net These studies can help elucidate the active conformation and guide the design of new derivatives with improved activity. researchgate.net
Thermodynamic and Kinetic Factors Governing Ligand-Target Interactions.nih.govplos.org
The interaction between a ligand, such as a mercaptobenzamide derivative, and its biological target is governed by thermodynamic and kinetic principles. nih.govplos.org Thermodynamics describes the energy changes associated with binding, including the binding affinity (how tightly the ligand binds), while kinetics describes the rates of association and dissociation of the ligand-target complex. nih.govrsc.org
For mercaptobenzamides, the thermodynamics of their metabolism may be more critical for their anti-HIV activity than their direct binding affinity to the target. nih.gov This suggests that the process of intracellular activation is a key determinant of their efficacy. nih.gov NMR-derived thiol-thioester exchange equilibrium constants have been used to provide a thermodynamically plausible explanation for the activity of these compounds. nih.gov
Elucidation of Pharmacophores and Key Structural Motifs.nih.govarxiv.org
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. nih.govarxiv.org Identifying the pharmacophore of mercaptobenzamide derivatives is essential for designing new compounds with improved potency and selectivity. youtube.com
For mercaptobenzamides, key structural motifs include the substituted aromatic ring and the amide side chain. nih.gov The sulfur atom is also a critical feature, likely involved in interactions with the biological target. sif.it Computational modeling has been used to develop a model for the transient binding of these compounds to their target, revealing potential binding modes. nih.gov
Structure-based pharmacophore models can be generated using the crystal structure of the target protein complexed with a known inhibitor. nih.gov These models can then be used to screen virtual libraries of compounds to identify new potential leads. youtube.comnih.gov The ultimate goal is to design molecules that perfectly match the pharmacophoric requirements of the target, leading to high potency and specificity. youtube.com
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental for the separation of 4-Ethoxy-2-mercaptobenzamide from complex mixtures and for its subsequent identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for compounds of this nature.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly suitable method for the analysis of benzamide (B126) derivatives. sielc.comresearchgate.netnih.gov For this compound, a C8 or C18 column would likely be used. sielc.comresearchgate.netnih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation from impurities or other components in a sample. researchgate.netekb.eg Detection is commonly achieved using a UV detector, as the aromatic ring in the benzamide structure absorbs ultraviolet light. researchgate.net For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov
A simple reverse-phase HPLC method for a related compound, benzamide, utilizes an acetonitrile, water, and phosphoric acid mobile phase. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.com A versatile HPLC system for the identification and determination of four benzimidazole (B57391) derivatives was developed using a Nucleosil C8 column with a gradient mobile phase of acetonitrile and a phosphate (B84403) buffer at pH 4.5. nih.gov
Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile or semi-volatile compounds. Due to the presence of the polar amide and thiol groups, derivatization of this compound may be necessary to increase its volatility and thermal stability for GC analysis. nih.gov Silylation is a common derivatization technique for such functional groups. nih.gov
The analysis of sulfur-containing aromatic compounds by GC-MS can be challenging due to potential interferences from non-sulfur compounds. acs.org Therefore, the use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or an atomic emission detector (AED), is often recommended for more reliable quantification. researchgate.netazom.comhpst.cz These detectors offer high sensitivity and selectivity for sulfur compounds, minimizing interference from the sample matrix. azom.comrsc.org For instance, GC with a flame photometric detector (FPD) using a water stationary phase has been shown to effectively analyze organosulfur compounds in complex matrices with a detection limit of approximately 30 pg S s⁻¹. rsc.org
| Parameter | HPLC for Benzamide Derivatives | GC-MS for Sulfur-Containing Aromatics |
| Column | Reverse-phase C8 or C18 sielc.comnih.gov | Thick phase methyl silicone capillary column azom.com |
| Mobile Phase/Carrier Gas | Acetonitrile/water with acid (e.g., phosphoric or formic acid) sielc.com | Helium or Hydrogen azom.com |
| Detector | UV or Mass Spectrometry (MS) sielc.comnih.gov | Mass Spectrometry (MS) or Sulfur Chemiluminescence Detector (SCD) acs.orgazom.com |
| Derivatization | Not typically required | May be required (e.g., silylation) nih.gov |
Spectroscopic Assays for Ligand-Target Binding Studies
Spectroscopic techniques are invaluable for investigating the interaction of this compound with its biological targets, providing insights into binding affinity, kinetics, and conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions at an atomic level. nih.govspringernature.com Protein-observed NMR experiments, such as chemical shift perturbation (CSP) studies, can identify the binding site of a ligand on a protein. nih.govyoutube.com In these experiments, the NMR spectrum of an isotopically labeled protein is recorded in the absence and presence of the ligand. nih.gov Changes in the chemical shifts of specific amino acid residues upon ligand binding indicate their involvement in the interaction. nih.govyoutube.com Ligand-observed NMR techniques, such as saturation transfer difference (STD) NMR, can be used to screen for binding and determine binding affinities, even for weak interactions. nih.gov
Fluorescence Spectroscopy: Fluorescence quenching assays are commonly used to study the binding of small molecules to proteins. nih.gov Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence can be quenched upon ligand binding. researchgate.netnih.gov This quenching can be due to direct interaction with the ligand or a ligand-induced conformational change in the protein. nih.gov By titrating the protein with increasing concentrations of the ligand and monitoring the decrease in fluorescence intensity, the binding constant (Kd) can be determined. researchgate.netnih.gov It is crucial to correct for the inner filter effect, where the ligand absorbs at the excitation or emission wavelengths of tryptophan, which can lead to apparent quenching even without binding. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique for measuring biomolecular interactions. nih.govspringernature.com In a typical SPR experiment for studying a small molecule like this compound, a target protein is immobilized on a sensor chip. nih.govspringernature.com The small molecule is then flowed over the surface, and the binding is detected as a change in the refractive index at the sensor surface. nih.govspringernature.com This allows for the determination of kinetic parameters such as the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). nicoyalife.combio-rad.com SPR is highly sensitive and can be used for screening large libraries of small molecules to identify binders to a specific target. bio-rad.com
| Technique | Principle | Information Obtained |
| NMR Spectroscopy | Measures changes in the magnetic properties of atomic nuclei upon ligand binding. nih.gov | Binding site, affinity, conformational changes. nih.govyoutube.com |
| Fluorescence Quenching | Monitors the decrease in a protein's intrinsic fluorescence upon ligand binding. nih.gov | Binding affinity (Kd). researchgate.netnih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface due to mass changes from binding events. nih.gov | Binding kinetics (kon, koff), affinity (KD). nicoyalife.combio-rad.com |
Development of Electrochemical Sensors for Ultratrace Analysis
Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of this compound, particularly for ultratrace analysis in various samples. The presence of the electroactive thiol group makes this compound a good candidate for electrochemical detection.
Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are well-suited for the analysis of compounds with oxidizable or reducible functional groups. mdpi.comnih.gov The development of a voltammetric sensor for this compound would involve the use of a modified electrode to enhance the sensitivity and selectivity of the measurement. Materials such as carbon nanotubes, graphene, metal nanoparticles, and conductive polymers are commonly used as electrode modifiers. mdpi.commdpi.com
For instance, a voltammetric sensor for the simultaneous determination of resorcinol (B1680541) and hydroquinone (B1673460) was developed using a carbon paste electrode modified with an ionic liquid and ZnFe₂O₄ nanoparticles. nih.gov This modification led to a significant enhancement in the peak current and sensitivity. nih.gov Similarly, electrochemical immunosensors based on self-assembled monolayers of aromatic thiols on gold electrodes have been developed for the detection of specific proteins. nih.govnih.gov A thiol-sensitive electrochemical sensor for the detection of neurotoxins has also been reported, demonstrating the applicability of this approach to sulfur-containing compounds. researchgate.net
The development of an electrochemical sensor for this compound would likely follow a similar strategy, focusing on the selection of an appropriate electrode material and modifier to facilitate the electrochemical oxidation of the thiol group. The sensor's performance would be evaluated based on its linear range, limit of detection (LOD), and limit of quantification (LOQ).
Advanced Characterization Techniques for Biological Sample Analysis
The analysis of this compound in complex biological matrices such as plasma, urine, or tissue requires highly sensitive and selective analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and mass spectrometry imaging (MSI) are at the forefront of such advanced characterization techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological fluids. nih.govresearchgate.net The method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For the analysis of this compound in plasma, a sample preparation step, such as protein precipitation or solid-phase extraction, would be necessary to remove matrix interferences. nih.gov An internal standard, a structurally similar compound, is typically added to the sample to ensure accuracy and precision. nih.gov The compound and its internal standard are then separated by HPLC and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov LC-MS/MS methods can achieve very low limits of quantification, often in the low ng/mL range. nih.gov
Mass Spectrometry Imaging (MSI): Mass spectrometry imaging is a powerful technique that allows for the visualization of the spatial distribution of drugs and metabolites within tissue sections. benthamdirect.comnih.govdrugtargetreview.com This label-free method provides crucial information on drug localization, which can help in understanding its pharmacological and toxicological effects. nih.govacs.org In a typical MSI experiment, a thin tissue section is coated with a matrix substance and analyzed by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov The mass spectrometer collects a mass spectrum at each point on the tissue surface, creating a chemical map of the distribution of specific molecules. nih.gov MSI can distinguish between the parent drug and its metabolites, providing a more detailed picture of its disposition in tissues compared to techniques like autoradiography. nih.gov
Patent Landscape and Future Research Directions
Overview of Intellectual Property Related to Mercaptobenzamide Compounds
The intellectual property (IP) landscape for mercaptobenzamide compounds is multifaceted, characterized by patents covering novel derivatives, pharmaceutical compositions, and methods of use. While a specific patent for 4-Ethoxy-2-mercaptobenzamide is not prominently found, the broader class of mercaptobenzamide and benzamide (B126) compounds is the subject of extensive patenting activity, reflecting their therapeutic potential.
Intellectual property rights, primarily in the form of patents, are crucial for pharmaceutical companies to protect their investment in research and development. researchgate.net A patent grants the inventor exclusive rights for a limited period, typically 20 years from the filing date, preventing others from making, using, or selling the patented invention without permission. youtube.com This protection is vital in the pharmaceutical industry, where the journey from a lead compound to a marketable drug is long and expensive. researchgate.net
The patenting strategy for new chemical entities often involves securing a "composition of matter" patent, which covers the novel compound itself. researchgate.net Beyond this, companies file for additional patents on new formulations, methods of administration, or novel therapeutic uses of a known compound to extend its commercial exclusivity. researchgate.netresearchgate.net
Within the benzamide class, patents have been granted for a variety of derivatives with diverse therapeutic applications. For instance, patents exist for sulfamoyl benzamide derivatives and their use in pharmaceutical compositions. clinicaldigest.org Other patented benzamide compounds include those developed as anti-inflammatory and anti-atherosclerotic agents, as well as for the treatment of neurodegenerative diseases like Parkinson's disease. clinicaldigest.orggoogle.com Novel benzamide derivatives have also been patented for their potential in pain and itching treatment. google.com
Specifically for mercaptobenzamide derivatives, research has led to the development and patenting of compounds with antiviral activity, particularly as inhibitors of the HIV nucleocapsid protein 7 (NCp7). nih.govnih.gov These patents cover not only the active mercaptobenzamide compounds but also their prodrug forms, which are designed to improve chemical stability and bioavailability. nih.govnih.gov The development of such prodrugs represents a strategic approach to overcome the inherent instability of the thiol group in some mercaptobenzamides. nih.gov
The patenting of mercaptoacetylamide derivatives for the inhibition of angiotensin-converting enzyme (ACE) and neutral endopeptidase, with applications in treating hypertension and congestive heart failure, further illustrates the intellectual property interest in this chemical space. google.com
It is important to note that even if a compound is known in the scientific literature, a new and non-obvious therapeutic use can still be patented. researchgate.net This provides an avenue for continued innovation and intellectual property protection for mercaptobenzamide chemotypes.
Emerging Research Avenues for Mercaptobenzamide Chemotypes
The therapeutic potential of mercaptobenzamide chemotypes extends into several promising research areas, driven by their ability to interact with various biological targets.
A significant and emerging area of research is the development of mercaptobenzamides as antiviral agents , particularly against HIV. nih.govnih.gov Certain derivatives have been shown to target the zinc finger domains of the HIV nucleocapsid protein 7 (NCp7), which is essential for viral replication. nih.govnih.gov This mechanism of action is distinct from many existing antiretroviral drugs, offering a potential new strategy to combat drug-resistant HIV strains. nih.gov Research is focused on synthesizing and screening new analogs to identify compounds with improved anti-HIV activity and favorable pharmacological properties. nih.gov The use of prodrug strategies to enhance the stability of these compounds is a key aspect of this research. nih.govnih.gov
Another promising avenue is the investigation of substituted benzamides in the field of neuroscience . Substituted benzamides, such as amisulpride, have been explored for their clinical potential in treating dysthymia and the negative symptoms of schizophrenia. nih.govnih.govresearchgate.net The proposed mechanism involves the modulation of the dopaminergic system. nih.gov This opens up the possibility of designing novel mercaptobenzamide derivatives that could act on dopamine (B1211576) receptors or other central nervous system targets to address a range of psychiatric and neurodegenerative disorders. google.com
Furthermore, the structural features of mercaptobenzamides make them attractive scaffolds for targeting other enzymes and receptors. Their ability to chelate metal ions, for example, could be exploited in the design of inhibitors for metalloenzymes involved in various disease processes. The synthesis of new benzamide derivatives as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease, highlights the ongoing efforts to expand the therapeutic applications of this chemical class. mdpi.com
The systematic substitution on the benzamide scaffold allows for the fine-tuning of pharmacological activity. For instance, fluorine substitution has been shown to suppress disorder in benzamide and thiobenzamide (B147508) crystals, which can be a valuable tool in drug design and development for improving solid-state properties. acs.org
Challenges and Opportunities in Translational Research for Mercaptobenzamide Compounds
The translation of promising mercaptobenzamide compounds from the laboratory to clinical use presents both challenges and opportunities.
Challenges:
A primary challenge in the development of mercaptobenzamide-based therapeutics is ensuring their chemical and metabolic stability . The thiol group in some mercaptobenzamides can be susceptible to oxidation, which can lead to inactivation of the compound. nih.gov This instability can complicate manufacturing, formulation, and storage. The development of stable prodrugs is one strategy to address this issue, but this adds a layer of complexity to the development process. nih.gov
Large-scale manufacturing of complex molecules can also be a hurdle. nih.gov The synthesis of substituted benzamides may involve multiple steps, and ensuring consistent quality and yield on a commercial scale can be challenging and costly. nih.gov
The potential for off-target effects and toxicity is a critical consideration in the development of any new therapeutic agent. Thorough preclinical safety and toxicology studies are essential to identify and mitigate any potential risks associated with mercaptobenzamide compounds.
Finally, the path to regulatory approval is long and rigorous. Demonstrating a clear clinical benefit and a favorable risk-benefit profile in well-designed clinical trials is a major undertaking.
Opportunities:
Despite the challenges, there are significant opportunities for the development of mercaptobenzamide-based therapies. The diverse range of biological targets for this class of compounds opens up possibilities for treating a wide array of diseases, from viral infections to neurological disorders and cancer. nih.govnih.govnih.gov
The emergence of new therapeutic areas with unmet medical needs, such as neurodegenerative diseases and certain types of cancer, provides a strong incentive for investment in novel drug discovery programs. proventainternational.com Mercaptobenzamide derivatives with unique mechanisms of action could offer new hope for patients with these conditions.
Advances in drug delivery technologies and formulation strategies can help to overcome some of the challenges associated with stability and bioavailability. nih.gov For example, novel formulations could protect the active compound from degradation and ensure its delivery to the target site in the body.
Furthermore, the growing understanding of disease biology and the identification of new drug targets provide a fertile ground for the rational design of next-generation mercaptobenzamide therapeutics. The use of model-informed drug development (MIDD) approaches, which leverage computational modeling and simulation, can help to optimize drug development programs and facilitate regulatory evaluation, particularly for novel therapies. nih.gov
The potential for cell and gene therapies is another area where the principles of targeted drug action, a hallmark of many mercaptobenzamide studies, can be applied. proventainternational.com While not directly a mercaptobenzamide application, the focus on specific cellular mechanisms is a shared principle.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethoxy-2-mercaptobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves coupling 4-ethoxy-2-mercaptobenzoic acid with an appropriate amine under reflux conditions using coupling agents like EDCI/HOBt. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .
- Optimization : Design of Experiments (DoE) approaches, such as varying molar ratios of reactants or testing acid catalysts (e.g., p-TsOH), can systematically optimize yields. Monitoring by TLC and HPLC ensures reaction progression and purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can structural ambiguities be resolved?
- Key Techniques :
- NMR : H and C NMR confirm the ethoxy (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.2 ppm for OCH) and mercapto (δ ~3.5–4.0 ppm) groups. Aromatic protons appear in the δ 6.5–8.0 ppm range .
- IR : Stretching vibrations for C=O (~1650 cm), S-H (~2550 cm), and C-O (~1250 cm) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can researchers analyze contradictory bioactivity data for this compound across different assays (e.g., enzyme inhibition vs. receptor binding)?
- Methodology :
Assay Validation : Confirm assay reproducibility using positive controls (e.g., known inhibitors) and standardized protocols.
Mechanistic Studies : Use isothermal titration calorimetry (ITC) to measure binding affinities or kinetic assays (e.g., SPR) to differentiate competitive/non-competitive inhibition.
Computational Modeling : Molecular docking (AutoDock, Schrödinger) identifies binding poses, while MD simulations assess stability of ligand-target complexes .
- Data Integration : Apply meta-analysis to reconcile discrepancies, considering factors like assay sensitivity (e.g., IC vs. EC) or off-target effects.
Q. What strategies are effective for elucidating the role of the ethoxy and mercapto groups in this compound’s pharmacological activity?
- Structure-Activity Relationship (SAR) Approaches :
- Analog Synthesis : Prepare derivatives (e.g., replacing ethoxy with methoxy or removing the mercapto group) and compare bioactivity.
- Functional Group Probing : Use selective blocking agents (e.g., alkylation of -SH with iodoacetamide) to isolate contributions of specific moieties .
- Advanced Spectroscopy : Raman spectroscopy tracks conformational changes upon target binding, while XAS (X-ray absorption spectroscopy) probes sulfur electronic states.
Q. How should researchers address inconsistencies in crystallographic data (e.g., disorder in the ethoxy group) during structural refinement?
- Refinement Protocols :
- Software Tools : SHELXL allows for anisotropic displacement parameters and partial occupancy modeling.
- Validation Metrics : Check R-factors, electron density maps (e.g., Fo-Fc maps), and geometric outliers using CCDC validation tools.
- Mitigation : Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts.
Data Contradiction and Analysis
Q. What statistical and experimental approaches are recommended for resolving conflicting results in solubility or stability studies of this compound?
- Statistical Methods :
- Multivariate Analysis : PCA (Principal Component Analysis) identifies outliers in datasets.
- Bland-Altman Plots : Assess agreement between different measurement techniques (e.g., HPLC vs. UV-Vis).
- Experimental Replication : Repeat studies under controlled conditions (pH, temperature) using standardized buffers (e.g., PBS for solubility assays).
Q. How can researchers differentiate between artifacts and genuine biological activity in high-throughput screening (HTS) of this compound?
- Counter-Screens :
- Orthogonal Assays : Validate hits using fluorescence-based and label-free assays.
- Interference Checks : Test compounds in assay-specific control wells (e.g., without enzymes or cells).
- Dose-Response Curves : Confirm activity with sigmoidal EC/IC trends. Use cheminformatics tools (e.g., PAINS filters) to flag promiscuous compounds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
